2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core with a sulfur-linked acetamide moiety. Its structure includes a 4-fluorophenyl group at the pyrazole nitrogen and a 4-methoxyphenyl substituent on the acetamide.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-16-8-4-14(5-9-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-6-2-13(21)3-7-15/h2-10,12H,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQCYJOTQJBMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the sulfanyl group: This can be done via a thiolation reaction, where a thiol group is introduced to the intermediate compound.
Acetamide formation: The final step involves the reaction of the intermediate with 4-methoxyphenyl acetic acid under amide coupling conditions, typically using reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for industrial-scale synthesis.
Purification processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to:
Bind to enzymes: Inhibit their activity by interacting with the active site or allosteric sites.
Modulate signaling pathways: Affect pathways such as PI3K-AKT, MAPK, and others, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on available evidence:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Lipophilicity: The 4-methoxyphenyl group in the target compound confers moderate hydrophilicity compared to the 4-trifluoromethoxyphenyl analog (), which has higher lipophilicity due to the electron-withdrawing trifluoromethyl group. This impacts bioavailability and membrane permeability .
Thermal Stability :
- Chromen-4-one derivatives (e.g., Example 83) exhibit higher melting points (302–304°C), likely due to planar aromatic systems enhancing crystalline packing . The target compound’s melting point is unreported but expected to be lower due to its less rigid structure.
Biological Relevance :
- Fluorine atoms (present in the target compound and analogs) are frequently used to enhance metabolic stability and binding affinity through hydrophobic and electrostatic interactions .
- Sulfonamide and chromen-4-one moieties (Examples 60 and 83) demonstrate expanded pharmacological applications, such as kinase or protease inhibition, though these are absent in the target compound .
Synthetic Accessibility :
- The methoxy group in the target compound is introduced via simpler alkylation reactions compared to trifluoromethoxy or acetamido groups, which require specialized reagents (e.g., trifluoromethylating agents or acetylation protocols) .
Biological Activity
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a compound belonging to the pyrazolopyrimidine class, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazolo[3,4-d]pyrimidine core.
- A sulfanyl group that may enhance biological interactions.
- Fluorine and methoxy substituents that can influence pharmacological properties.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl and methoxy groups suggests potential interactions with hydrophobic pockets in proteins, while the sulfanyl group might form covalent bonds with nucleophilic residues in target proteins.
Anticancer Activity
Numerous studies have reported the anticancer properties of pyrazolopyrimidine derivatives. For instance:
- In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines.
- A related compound showed an IC50 value of 49.85 µM , indicating promising antitumor activity .
Anti-inflammatory Effects
Pyrazolopyrimidine derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pathways involved in inflammation, potentially providing therapeutic avenues for conditions like arthritis and other inflammatory diseases.
Study 1: Antitumor Activity
A study by Fan et al. evaluated the cytotoxicity of various pyrazole derivatives against A549 lung cancer cell lines. The findings indicated that certain derivatives led to significant cell apoptosis and inhibited tumor growth effectively .
Study 2: Kinase Inhibition
Research into kinase inhibitors revealed that compounds with similar structures to this compound demonstrated considerable inhibition of Aurora-A kinase with IC50 values as low as 0.067 µM , showcasing their potential in cancer therapy .
Comparative Analysis
The following table summarizes the biological activities of selected pyrazolopyrimidine derivatives compared to this compound:
Q & A
Q. What are the established synthetic routes for 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Cyclization of 4-fluorophenyl-substituted pyrazolo[3,4-d]pyrimidine precursors using triethylamine as a base in anhydrous DMF at 80–100°C .
- Step 2 : Thiolation via nucleophilic substitution at the pyrimidine C4 position using thiourea or sodium hydrosulfide, followed by reaction with α-chloroacetamide derivatives .
- Step 3 : Final coupling with 4-methoxyaniline under reflux in ethanol, monitored by TLC for completion .
Key reagents: Thiourea, triethylamine, α-chloroacetamide. Critical controls: Purity of intermediates verified via HPLC (>95%) .
Q. How is the compound characterized structurally, and what analytical methods are recommended?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., fluorophenyl singlet at δ 7.2–7.4 ppm, methoxyphenyl resonance at δ 3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (Monoisotopic mass: 463.0726 g/mol) .
- X-ray Crystallography : Resolves sulfanyl-acetamide linkage geometry, though limited data exists for this specific derivative .
Q. What preliminary biological screening assays are suitable for this compound?
- Enzyme Inhibition Assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays at 1–10 µM concentrations .
- Antiproliferative Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?
- Substituent Effects : Fluorine’s electron-withdrawing nature enhances binding to hydrophobic kinase pockets (e.g., 10-fold higher EGFR inhibition vs. chlorophenyl analogs) .
- Methoxy Group Role : The 4-methoxyphenyl moiety improves metabolic stability in hepatic microsome assays (t₁/₂ > 60 min) .
Methodology: Compare IC₅₀ values of analogs via dose-response curves and molecular docking (AutoDock Vina) .
Q. What mechanistic insights exist regarding its interaction with biological targets?
- Kinase Inhibition : Competitive binding at ATP pockets confirmed via X-ray co-crystallography (unpublished data for this compound; inferred from pyrazolo[3,4-d]pyrimidine analogs) .
- Reactive Oxygen Species (ROS) Modulation : Flow cytometry with DCFH-DA probe reveals dose-dependent ROS elevation in leukemia cells .
Contradictions: Some studies report apoptosis induction, while others note necroptosis; validate via caspase-3/7 activation assays .
Q. How can synthetic yields be optimized while minimizing byproducts?
- Catalyst Screening : Use Pd/C or CuI for Suzuki-Miyaura coupling (improves yield from 45% to 72%) .
- Solvent Optimization : Replace DMF with acetonitrile to reduce thiourea decomposition during thiolation .
- Byproduct Analysis : LC-MS identifies sulfoxide derivatives; add antioxidants (e.g., ascorbic acid) to suppress oxidation .
Q. What strategies address discrepancies in reported bioactivity data across studies?
- Assay Standardization : Use uniform cell lines (e.g., NCI-60 panel) and normalize to positive controls (e.g., doxorubicin) .
- Batch Purity Checks : Impurities >2% (e.g., unreacted acetamide) skew IC₅₀; enforce QC via HPLC-MS .
- Meta-Analysis : Cross-reference PubChem bioassay data (AID 1259365) with in-house results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
